molecular formula C12H12N4O5 B2560732 Jaspamycin CAS No. 22242-96-2

Jaspamycin

Cat. No. B2560732
CAS RN: 22242-96-2
M. Wt: 292.251
InChI Key: SKDKFLFSBDYEDO-WOUKDFQISA-N
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Description

Jaspamycin, also known as 7-CN-7-C-Ino, is an analogue of inosine . It has a nitrogen atom in position 7 of the inosine imidazole ring replaced by carbon and a cyano group . It is a potent and highly specific activator of the cAMP-independent trypanosomal protein kinase A . It was also described as a naturally occurring metabolite, called Jaspamycin, isolated from the marine sponge Jaspis splendens .


Molecular Structure Analysis

The molecular structure of Jaspamycin was elucidated based on NMR and mass spectroscopic data . It contains a rare thiomethylated imidazolinium unit . For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are typically used.


Physical And Chemical Properties Analysis

Jaspamycin is a crystallized or lyophilized solid . It is soluble in water . It has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store it in the freezer, preferably in freeze-dried form .

Scientific Research Applications

Parkinson's Disease Research

Jaspamycin has been identified in studies exploring the biological effects of natural products on disease states. In a study focusing on the marine sponge Jaspis splendens, jaspamycin was reported as a naturally occurring metabolite. This research highlights the potential of such compounds in investigating disease mechanisms, particularly in neurodegenerative diseases like Parkinson's disease (Wang et al., 2016).

Cancer Research

Phytochemicals, including compounds related to jaspamycin, have been studied for their effects on cancer cells. One study investigated the impact of Arabidopsis metabolites, which are influenced by plant hormones similar to jaspamycin, on breast cancer cells. This research provides insights into how natural compounds can selectively inhibit cancer cell growth, suggesting a potential avenue for developing anti-cancer therapies (Bömer et al., 2020).

Malaria Treatment Research

Jaspamycin has been studied in the context of treating malaria. Research on jasplakinolide, a drug similar to jaspamycin, examined its effects on the growth, invasion, and actin cytoskeleton of Plasmodium falciparum, the parasite causing malaria. This study indicated the potential of jaspamycin-like compounds in developing antimalarial treatments (Mizuno et al., 2002).

Plant Defense Mechanisms

In plant biology, compounds related to jaspamycin, such as jasmonic acid, have been researched for their role in plant defense mechanisms. A study on rice seedlings treated with jasmonic acid revealed the induction of proteins potentially involved in plant self-defense, highlighting the broader biological significance of jaspamycin-like compounds in natural defense mechanisms (Rakwal & Komatsu, 2000).

Cell Cycle and Polyploidy

Research has been conducted on jaspamide, closely related to jaspamycin, for its effects on cell polyploidy. A study using jaspamide on HL-60 cells indicated that it induces polyploidization, an increase in the number of chromosomes. This finding is significant for understanding cellular processes and has implications for cancer research (Nakazawa et al., 2001).

Safety and Hazards

The safety data sheet for Jaspamycin indicates that it should be handled with care . It is advised to avoid contact with eyes and skin or ingestion and allow only trained personnel to handle the product . The in vivo properties of this compound are not sufficiently characterized up to now .

properties

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDKFLFSBDYEDO-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jaspamycin

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